N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities
Scientific Research Applications
N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for “N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds lie in their potential pharmaceutical applications. The review by Aggarwal et al. suggests that these compounds could be used for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has been found to interact with a variety of enzymes and receptors in the biological system
Mode of Action
The mode of action of this compound involves its ability to bind to its targets and initiate a series of biochemical reactions
Biochemical Pathways
This compound is involved in various biochemical pathways due to its diverse pharmacological activities
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that the compound has diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to a wide range of biochemical reactions, contributing to their diverse pharmacological activities
Cellular Effects
Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups, using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b]thiadiazine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyridazin-3(2H)-ones
Uniqueness
N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to its specific structural features, such as the combination of a triazolo-pyridazine core with benzyl and phenyl groups.
Properties
IUPAC Name |
N-benzyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-19(21-13-15-7-3-1-4-8-15)14-27-20-23-22-18-12-11-17(24-25(18)20)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWOYBXIZWTKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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